

n-Octatriacontane-d78: An In-depth Technical Guide

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Compound of Interest

Compound Name: *n-Octatriacontane-d78*

Cat. No.: *B12315386*

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CAS Number: 1219803-25-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **n-Octatriacontane-d78**, a deuterated long-chain alkane. While specific research applications for this particular isotopologue are not extensively documented in publicly available literature, this guide extrapolates its potential uses and methodologies based on the well-established applications of deuterated compounds and long-chain alkanes in various scientific fields.

Physicochemical Properties

n-Octatriacontane-d78 is the deuterated form of n-Octatriacontane, where all 78 hydrogen atoms have been replaced by deuterium. This isotopic substitution leads to a significant increase in molecular weight without altering the chemical structure. The physicochemical properties of **n-Octatriacontane-d78** and its non-deuterated analog are summarized below. Many of the properties for the deuterated compound are predicted due to limited experimental data.

Property	n-Octatriacontane-d78	n-Octatriacontane
CAS Number	1219803-25-4[1]	7194-85-6
Molecular Formula	C ₃₈ D ₇₈	C ₃₈ H ₇₈
Molecular Weight	613.51 g/mol [1]	535.03 g/mol
Predicted Density	0.8 ± 0.1 g/cm ³ [1]	Not available
Predicted Boiling Point	510.9 ± 13.0 °C at 760 mmHg[1]	Not available
Predicted Flash Point	387.2 ± 9.4 °C[1]	Not applicable
Predicted Vapor Pressure	0.0 ± 0.6 mmHg at 25°C[1]	Not available
Predicted Refractive Index	1.456[1]	Not available
Melting Point	Not available	77-79 °C
Form	Not available	Flakes

Synthesis of Deuterated Long-Chain Alkanes

The synthesis of perdeuterated long-chain alkanes like **n-Octatriacontane-d78** can be achieved through several methods. The choice of method depends on the desired scale, purity, and available starting materials.

Catalytic H/D Exchange

This is a common method for deuterating hydrocarbons. The process involves reacting the non-deuterated alkane with a deuterium source, typically heavy water (D₂O), in the presence of a metal catalyst.

- Principle: The C-H bonds of the alkane are activated on the surface of the catalyst, allowing for the exchange of hydrogen atoms with deuterium from the heavy water.
- Catalysts: Platinum, palladium, and rhodium on a carbon support are effective catalysts.

- **Conditions:** The reaction is typically carried out at elevated temperatures and pressures in a sealed reactor to facilitate the exchange. Multiple cycles may be necessary to achieve high levels of deuteration.

Synthesis from Deuterated Precursors

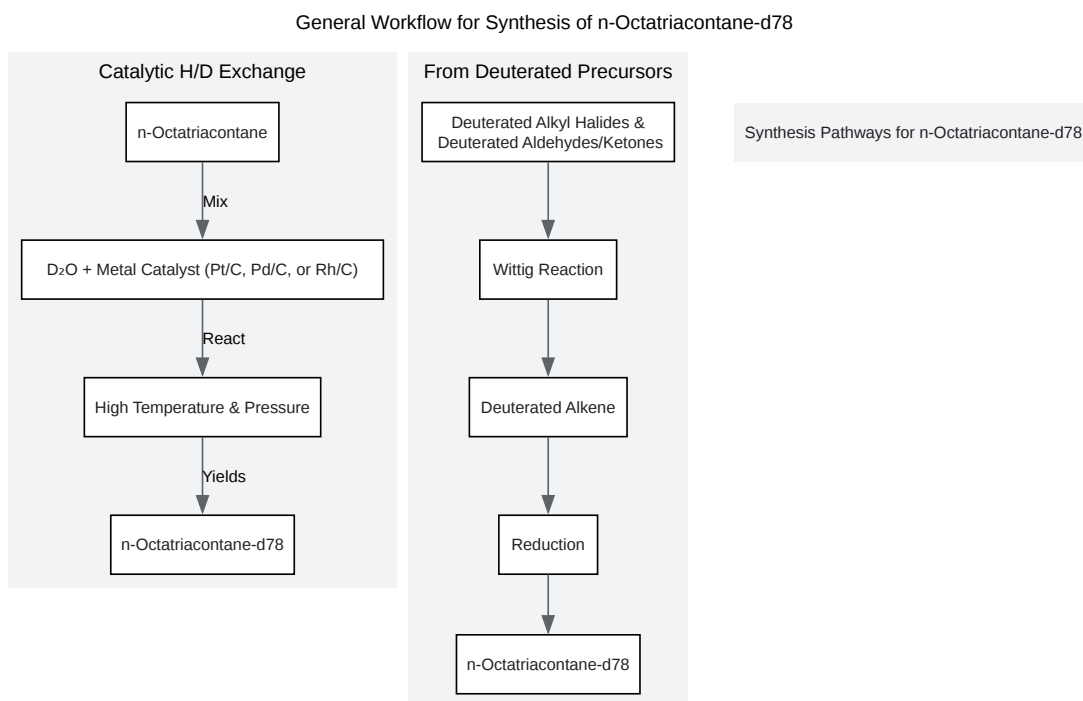
Long-chain deuterated alkanes can also be synthesized from smaller deuterated building blocks. This method offers more control over the final product's structure.

- **Example:** The Wittig reaction can be used to couple deuterated alkyl halides with deuterated aldehydes or ketones to build the carbon chain. Subsequent reduction of any remaining functional groups yields the fully deuterated alkane.

Fischer-Tropsch Synthesis

For industrial-scale production, the Fischer-Tropsch process can be adapted to produce deuterated alkanes.

- **Principle:** A mixture of carbon monoxide (CO) and deuterium gas (D₂) is reacted over a catalyst (e.g., iron or cobalt) to produce a range of deuterated hydrocarbons. The product distribution can be controlled by adjusting the reaction conditions.



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Caption: General workflows for the synthesis of **n-Octatriacontane-d78**.

Applications and Experimental Protocols

While signaling pathways are not relevant for a simple alkane, **n-Octatriacontane-d78** is expected to be a valuable tool in analytical and environmental research.

Internal Standard in Mass Spectrometry

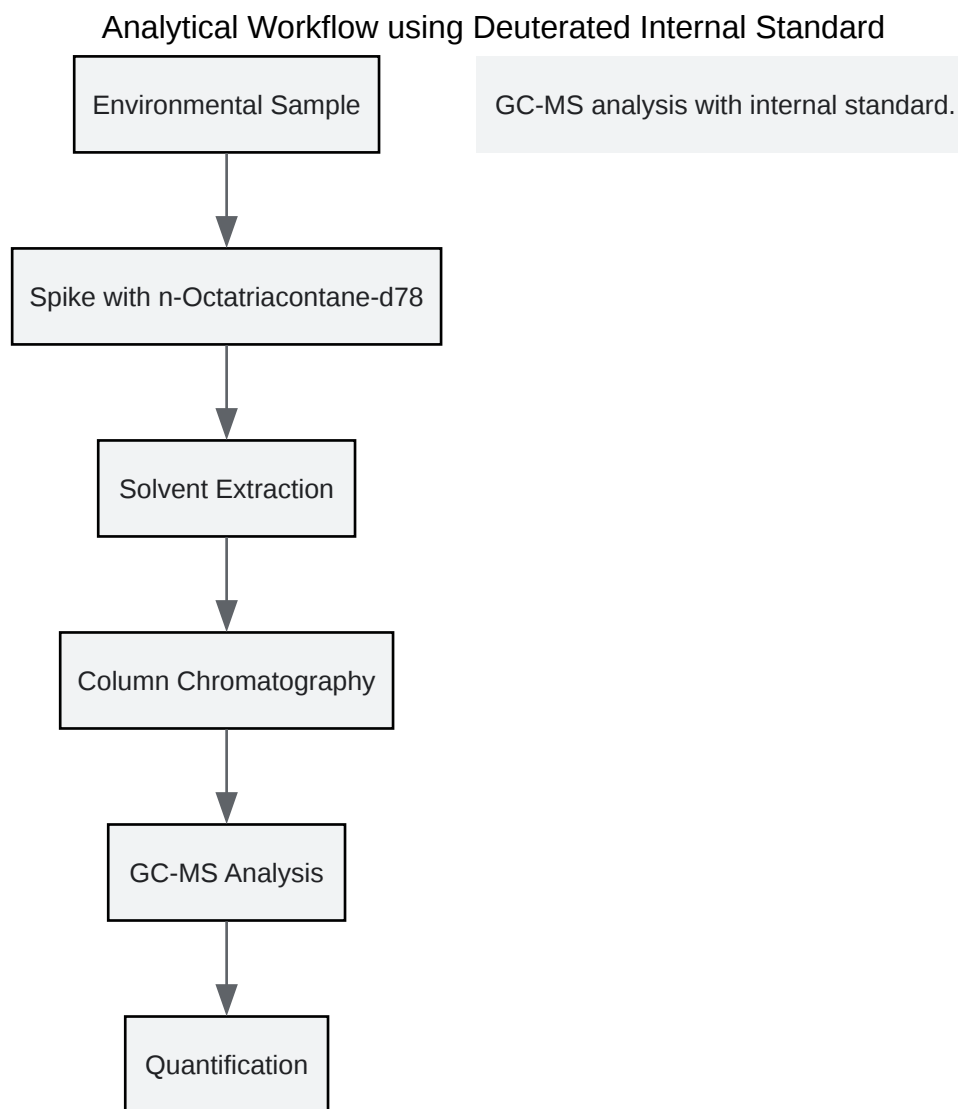
Deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry (GC-MS or LC-MS). They have nearly identical chemical and physical properties to their non-deuterated counterparts, but their increased mass allows them to be distinguished by the mass spectrometer.

Experimental Protocol: Quantification of Long-Chain Alkanes in Environmental Samples using GC-MS with a Deuterated Internal Standard

This protocol provides a representative method for using a long-chain deuterated alkane like **n-Octatriacontane-d78** as an internal standard.

- Sample Preparation:
 - Accurately weigh a known amount of the environmental sample (e.g., soil, sediment).
 - Spike the sample with a known amount of a standard solution of **n-Octatriacontane-d78** in a non-polar solvent (e.g., hexane).
 - Extract the lipids from the sample using a suitable solvent system (e.g., dichloromethane:methanol).
 - Concentrate the extract under a stream of nitrogen.
 - Purify the extract to isolate the alkane fraction using column chromatography with silica gel.
- GC-MS Analysis:
 - Gas Chromatograph (GC) Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 280 °C.
 - Oven Program: Start at 60 °C, ramp to 300 °C at 10 °C/min, and hold for 15 minutes.

- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic fragment ions for both the target alkanes and the deuterated internal standard. For n-alkanes, common fragment ions include m/z 57, 71, 85, etc. For the deuterated standard, the corresponding ions will be shifted by the mass of the deuterium atoms.
- Data Analysis:
 - Identify the peaks corresponding to the target alkanes and **n-Octatriacontane-d78** based on their retention times and mass spectra.
 - Quantify the target alkanes by comparing the peak area of their characteristic ions to the peak area of a characteristic ion of the deuterated internal standard.



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Caption: Workflow for quantitative analysis using a deuterated internal standard.

Tracer in Environmental and Geochemical Studies

Long-chain alkanes are used as biomarkers to trace the sources of organic matter in the environment. Deuterated alkanes can be used as artificial tracers in controlled experiments to study the transport and fate of pollutants or to understand biogeochemical processes.

Experimental Protocol: Simulating the Transport of Hydrocarbons in a Soil Column

- Column Preparation:
 - Pack a glass column with a well-characterized soil.
 - Saturate the column with water to establish a steady flow.
- Tracer Injection:
 - Prepare a solution of **n-Octatriacontane-d78** in a carrier solvent that is miscible with water or can be emulsified.
 - Inject a pulse of the tracer solution into the top of the soil column.
- Elution and Sampling:
 - Collect the effluent from the bottom of the column at regular time intervals.
 - At the end of the experiment, section the soil column to analyze the distribution of the tracer within the soil.
- Analysis:
 - Extract the tracer from the water and soil samples as described in the previous protocol.
 - Analyze the extracts by GC-MS to determine the concentration of **n-Octatriacontane-d78**.
- Modeling:
 - Use the breakthrough curve (concentration of the tracer in the effluent over time) and the final distribution in the soil to model the transport and retardation of the long-chain alkane in the soil.

Kinetic Isotope Effect Studies

The substitution of hydrogen with deuterium results in a stronger C-D bond compared to a C-H bond. This difference in bond strength can lead to a slower reaction rate when the cleavage of this bond is the rate-determining step. This phenomenon, known as the kinetic isotope effect

(KIE), is a powerful tool for studying reaction mechanisms. While less common for alkanes compared to more functionalized molecules, KIE studies could be applied to understand the mechanisms of alkane degradation by microorganisms or atmospheric oxidation processes.

Safety and Handling

n-Octatriacontane-d78 is expected to have a safety profile similar to its non-deuterated analog. It is a non-hazardous, waxy solid. However, as with any chemical, it should be handled with appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a cool, dry place.

Conclusion

n-Octatriacontane-d78 is a valuable, albeit specialized, chemical for research. Its primary utility lies in its application as an internal standard for the precise quantification of long-chain alkanes in complex matrices. Furthermore, it holds potential as a tracer in environmental and geochemical studies to elucidate the transport and fate of hydrophobic organic compounds. While direct experimental data for this specific molecule is limited, the established principles of using deuterated compounds provide a strong foundation for its application in a variety of research contexts.

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References

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